molecular formula C7H15ClN4O2 B1382038 (1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride CAS No. 1822673-65-3

(1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Cat. No.: B1382038
CAS No.: 1822673-65-3
M. Wt: 222.67 g/mol
InChI Key: WTLPOWUBBRMCTR-UHFFFAOYSA-N
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Description

(1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.

    Attachment of the Aminoethoxyethyl Group: The aminoethoxyethyl group can be introduced through nucleophilic substitution reactions, where an appropriate leaving group on the triazole ring is replaced by the aminoethoxyethyl moiety.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly valuable for creating stable linkages in molecular assemblies.

Biology

In biological research, this compound can be used as a probe or ligand in studies involving enzyme activity or protein interactions

Medicine

In medicine, derivatives of this compound may have potential as therapeutic agents. The triazole ring is a common motif in many pharmaceuticals due to its bioisosteric properties, which can enhance the biological activity and stability of drug molecules.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, where its unique chemical properties can impart desirable characteristics.

Mechanism of Action

The mechanism by which (1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol
  • (1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol acetate
  • (1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol sulfate

Uniqueness

What sets (1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride apart from similar compounds is its hydrochloride salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications, particularly in aqueous environments or formulations.

Properties

IUPAC Name

[1-[2-(2-aminoethoxy)ethyl]triazol-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O2.ClH/c8-1-3-13-4-2-11-5-7(6-12)9-10-11;/h5,12H,1-4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLPOWUBBRMCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CCOCCN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
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(1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
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(1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
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(1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
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(1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
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(1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

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